Clonixin, chemically known as 2-(3-chloro-o-toluidino)nicotinic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and antipyretic properties. Its primary use in scientific research is as a tool for investigating inflammatory processes and pain mechanisms, particularly those related to prostaglandin synthesis. Clonixin serves as a valuable model compound for studying polymorphism in pharmaceutical solids.
Clonixin is a nonsteroidal anti-inflammatory drug (NSAID) primarily utilized for its analgesic and anti-inflammatory properties. It is effective in treating conditions such as renal colic, muscular pain, and moderate to severe migraine attacks. Clonixin is classified as an organoammonium salt, specifically the lysine salt of clonixin, which enhances its solubility and bioavailability in therapeutic applications. The compound has gained attention in pharmacology due to its diverse mechanisms of action, including inhibition of prostaglandin synthesis.
Clonixin is derived from aniline and nicotinic acid, making it an aniline-nicotinic acid derivative. Its chemical formula is with a molecular weight of approximately 262.69 g/mol. The clonixin lysine salt, with the formula , has a molar mass of 408.88 g/mol and plays a significant role in clinical applications due to its enhanced pharmacokinetic properties .
The synthesis of clonixin typically involves several steps:
Recent studies have also explored the synthesis of novel copper(II) complexes with clonixin derivatives, which involve coordination reactions that modify the biological activity of the drug .
The molecular structure of clonixin features a chloro-substituted aromatic ring connected to a nicotinic acid moiety. The compound exhibits a planar structure conducive to its interaction with biological targets.
Crystallographic studies have characterized various solvates of clonixin using techniques such as single-crystal X-ray diffraction, revealing insights into its solid-state properties and stability .
Clonixin undergoes various chemical reactions typical for NSAIDs:
These reactions are critical for understanding the stability and shelf-life of clonixin formulations.
Clonixin exerts its pharmacological effects primarily through:
These mechanisms contribute to its effectiveness in managing pain and inflammation.
Relevant data include:
Clonixin is primarily used in clinical settings for:
Clonixin (2-(3-chloro-2-methylanilino)nicotinic acid) serves as a versatile scaffold for derivative synthesis. Conventional routes involve nucleophilic substitution between 2-chloronicotinic acid and 3-chloro-2-methylaniline under basic conditions, followed by acidification to yield the parent compound [2]. Advanced analog development leverages N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a key reagent for regioselective modifications. This reagent facilitates the synthesis of ester derivatives like clonixeril (the glyceryl ester) through a two-step activation pathway:
Table 1: Key Clonixin Derivatives and Synthetic Approaches
Derivative | Synthetic Method | Functional Group Modified | Application |
---|---|---|---|
Clonixin | Nucleophilic substitution | N/A (Parent compound) | NSAID scaffold |
Clonixeril | DMF-DMA-mediated transesterification | Carboxylate → Glyceryl ester | STING modulation [6] |
SSH1 Inhibitors | Bioisosteric replacement | Heterocyclic core | Alzheimer’s therapeutics |
Clonixin exhibits significant conformational polymorphism, with four solvent-free forms identified (Forms I–IV). The polymorphism arises from:
Table 2: Clonixin Polymorph Characteristics
Polymorph | Dihedral Angle (°) | Stabilizing Synthon | Crystallization Solvent |
---|---|---|---|
Form I | 68.2 | Acid-pyridine heterosynthon | Ethanol/water |
Form IV | 2.6 | Acid-acid homodimer | Acetonitrile |
Clonixin forms isostructural solvates with dimethylformamide (DMF) and dimethylacetamide (DMA), designated S1 (CLX·DMF) and S2 (CLX·DMA). Key structural and thermodynamic differences include:
Table 3: Thermodynamic and Structural Properties of Clonixin Solvates
Property | CLX·DMF (S1) | CLX·DMA (S2) |
---|---|---|
Crystal System | Triclinic | Monoclinic |
Space Group | P1̄ | P2₁/c |
H-bond Length (Å) | 1.82 | 1.84 |
Desolvation Onset (°C) | 125 | 135 |
Desolvation Product | Form I | Form I |
Bioisosteric modifications of clonixin aim to enhance metabolic stability, solubility, or target selectivity:
Table 4: Bioisosterically Modified Clonixin Derivatives
Compound | Bioisosteric Change | Biological Target | Activity |
---|---|---|---|
Clonixeril | COOH → COO-glyceryl | SSH1 / STING | SSH1 inhibition; STING antagonism |
2e | –CH₂– → –S–CH₂– | COX-2 / LOX-15 | 53.4% inflammation inhibition |
STING Antagonist 7a | Core heterocycle modification | STING protein | Ki = 5.3 × 10−18 M |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7